
7-Hydroxy Amoxapine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 7-Hydroxy Amoxapine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Amoxapine-d8 involves the deuteration of 7-Hydroxy AmoxapineThese reactions are often carried out under controlled conditions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Amoxapine-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Hydroxy Amoxapine-d8 is widely used in various scientific research fields, including:
Chemistry: As a tracer in studying reaction mechanisms and kinetics.
Biology: In metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the development of new pharmaceuticals and the optimization of existing drug formulations
Mechanism of Action
The mechanism of action of 7-Hydroxy Amoxapine-d8 is similar to that of its non-deuterated counterpart, 7-Hydroxy Amoxapine. It acts by decreasing the reuptake of norepinephrine and serotonin, leading to an increase in their levels in the synaptic cleft. This results in enhanced neurotransmission and improved mood in individuals with depression. The compound also interacts with various receptors, including β-adrenergic and serotonergic receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
7-Hydroxy Amoxapine: The non-deuterated version of 7-Hydroxy Amoxapine-d8.
Amoxapine: A tricyclic antidepressant used in the treatment of depression.
Loxapine: An antipsychotic agent structurally related to Amoxapine
Uniqueness: The incorporation of deuterium in this compound makes it unique compared to its non-deuterated counterparts. Deuterium substitution can lead to differences in the compound’s pharmacokinetic and metabolic profiles, potentially resulting in improved stability and reduced side effects .
Properties
CAS No. |
1216833-74-7 |
|---|---|
Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
337.833 |
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 |
InChI Key |
MEUGUMOVYNSGEW-YEBVBAJPSA-N |
SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
Synonyms |
2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][1,4]oxazepin-7-ol; 7-Hydroxyamoxapin-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


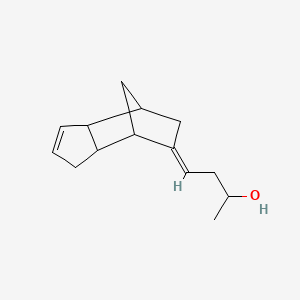

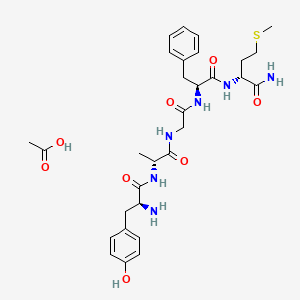
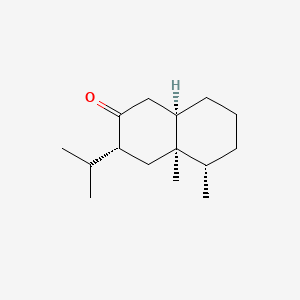
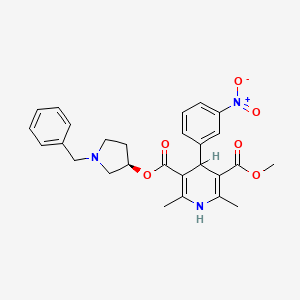
![3-[(1E)-buta-1,3-dienyl]benzaldehyde](/img/structure/B564073.png)
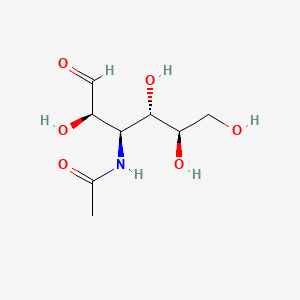
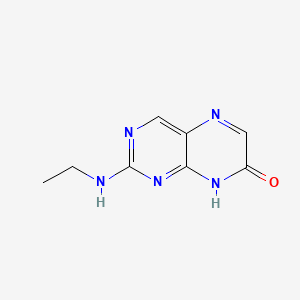
![(7R,7AR)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B564076.png)
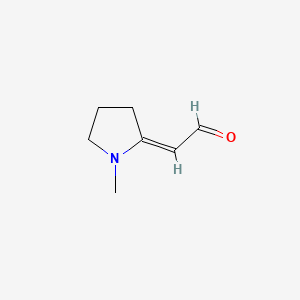
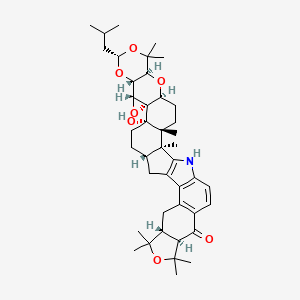
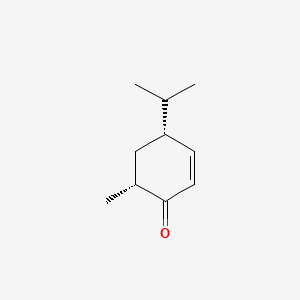
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
